

Technical Guide: Dimethyl-W84 Affinity Constants and Kinetic Characterization

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Compound of Interest

Compound Name: *Dimethyl-W84 (dibromide)*

CAS No.: 402475-33-6

Cat. No.: B593257

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Executive Summary & Compound Identity

Dimethyl-W84 is a bis-quaternary ammonium compound that acts as a selective allosteric modulator for the M2 muscarinic receptor. Unlike orthosteric ligands (e.g., Acetylcholine, Atropine) that bind deep within the transmembrane bundle, W84 binds to the extracellular vestibule (the "common allosteric site").

Its primary utility in drug development is not merely as a blocker, but as a kinetic probe. W84 exhibits a unique "locking" mechanism—it sterically caps the orthosteric site, preventing the dissociation of bound ligands. This phenomenon is often described as "infinite cooperativity" regarding dissociation.

Chemical Identity[1]

- Common Name: W84 (Dimethyl-W84)
- IUPAC Name: Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium bromide]

- Core Structure: A hexamethylene spacer linking two quaternary dimethyl-ammonium heads, each capped with a phthalimide group.
- Role: Allosteric Antagonist / Kinetic Stabilizer.

Molecular Mechanism: The Ternary Complex Model

To accurately determine affinity constants (

or

) for W84, one must move beyond the simple Law of Mass Action used for competitive antagonists. W84 pharmacology is governed by the Allosteric Ternary Complex Model (ATCM).

In this model, the receptor (

) can be occupied simultaneously by an orthosteric ligand (

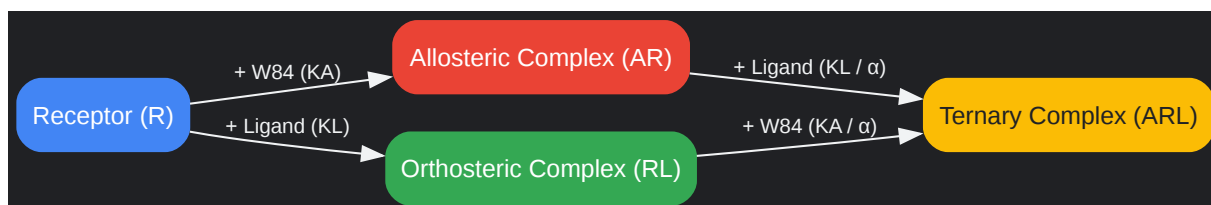
) and the allosteric modulator (

), forming a ternary complex (

).

Interaction Pathways

- Binding Cooperativity (
 -); W84 alters the affinity of the orthosteric ligand. If
 - , it reduces affinity (negative cooperativity).
- Efficacy/Kinetic Cooperativity: W84 alters the residence time of the orthosteric ligand.



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Figure 1: The Allosteric Ternary Complex Model. The parameter

defines the magnitude of cooperativity.^{[1][2]} For W84 at M2 receptors,

for binding is low (negative cooperativity), but the complex stabilization is high.

Affinity Constants and Selectivity Profile

The defining characteristic of Dimethyl-W84 is its high selectivity for the M2 subtype. The values below represent the dissociation constant of the allosteric agent (

) for the unoccupied receptor.

Table 1: Comparative Affinity Profile of W84

Note: Values are consensus aggregates from radioligand dissociation and direct binding studies (e.g., using [³H]Dimethyl-W84).

Receptor Subtype	Affinity (K_d)	Value (Approx.)	Selectivity Ratio (vs M2)
M2 (Cardiac)	8.0 – 9.0	1 – 10 nM	Reference
M1 (Neural)	5.0 – 6.0	1 – 10 M	>100-fold lower
M3 (Glandular)	5.5 – 6.5	0.3 – 3 M	>100-fold lower
M4 (CNS)	6.0 – 7.0	100 – 1000 nM	Moderate
M5 (CNS)	< 5.0	> 10 M	Negligible

Key Insight: The high affinity for M2 is driven by the specific electrostatics of the M2 extracellular vestibule, which perfectly accommodates the bis-cationic structure of W84.

Experimental Methodology: Radioligand Dissociation Assay

Warning: Do not use standard equilibrium competition binding (Cheng-Prusoff analysis) to determine W84 affinity. Because W84 slows the dissociation of the radioligand, equilibrium may take hours or days to reach, leading to pseudo-equilibria and gross underestimation of affinity.

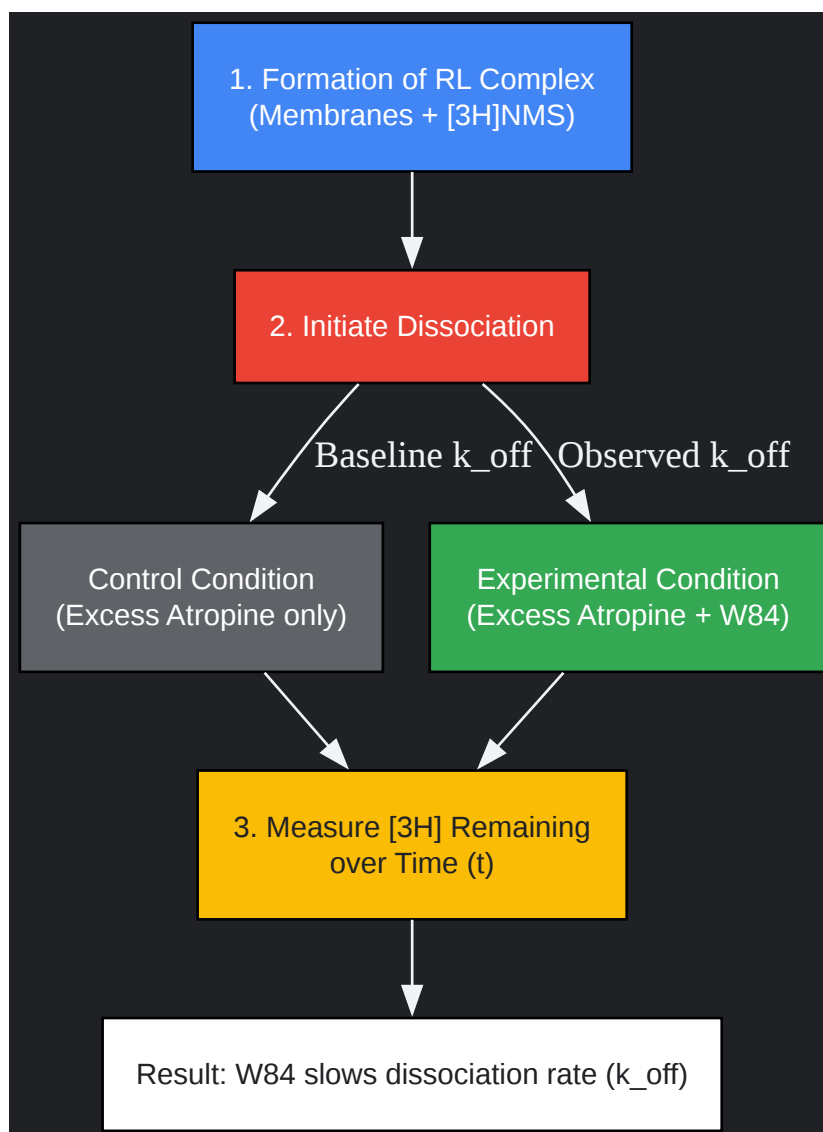
The Gold Standard: The Dissociation Kinetic Assay.

Protocol: Kinetic Retardation "Shift"

This protocol measures the ability of W84 to "lock" a radioligand (e.g., [^3H]NMS) onto the receptor.

Step-by-Step Workflow

- Pre-incubation: Incubate CHO-M2 membranes with [^3H]NMS (approx. concentration) for 60–90 minutes to reach equilibrium (formation).
- Dissociation Initiation: Aliquot the mixture into tubes containing:
 - Control: Excess unlabeled Atropine (10 M). This prevents re-binding of dissociated [^3H]NMS.
 - Treatment: Excess Atropine (10 M) + Dimethyl-W84 (varying concentrations: 1 nM – 10 M).
- Time-Course Sampling: Filter aliquots at specific time points (min).
- Measurement: Count radioactivity via liquid scintillation.



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Figure 2: Workflow for the Dissociation Kinetic Assay. W84 presence prevents the radioligand from leaving the receptor, resulting in a slower observed dissociation rate.

Data Analysis & Calculation

To derive the affinity (

) and cooperativity (

) from the kinetic data:

- Fit Decay Curves: Fit the radioactivity counts vs. time to a mono-exponential decay equation:

- is the observed dissociation rate constant.
- Plot Rate Constants: Plot
(y-axis) against [W84] (x-axis).
- Apply Allosteric Model: Use the following equation to solve for
:
 - : Dissociation rate of radioligand alone.
 - : Concentration of W84.
 - : Equilibrium dissociation constant of W84 (The goal).
 - : Cooperativity factor.[2]

Interpretation:

- For W84 at M2, the curve will typically show a dose-dependent decrease in
(slower dissociation).
- If
approaches 0 at high [W84], it indicates "infinite" negative cooperativity for dissociation (the receptor is effectively locked).

References

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Sources

- [1. Heterotropic Cooperativity within and between Protomers of an Oligomeric M2 Muscarinic Receptor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
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